Posaconazole inter-8

Description

Contextualization within Triazole Antifungal Research

The advent of triazole antifungals marked a turning point in the treatment of systemic fungal diseases. These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. asm.org The development of second-generation triazoles, such as posaconazole (B62084), was driven by the need for a broader spectrum of activity, improved pharmacokinetic profiles, and efficacy against emerging resistant fungal pathogens. nih.gov The intricate synthesis of these complex molecules underscores the importance of understanding each step and intermediate to optimize production and minimize impurities.

Overview of Preclinical Research Trajectories for Related Chemical Entities

The preclinical development of posaconazole involved extensive in vitro and in vivo studies to establish its antifungal activity, pharmacokinetic profile, and safety. nih.gov Research on related chemical entities, including synthetic intermediates and potential impurities, is a critical component of this process. Such studies are essential to identify any compounds that could affect the final drug's performance or safety. longdom.org For instance, understanding the pharmacological profile of an intermediate like Posaconazole inter-8 is crucial to determine acceptable limits in the final drug product. Preclinical pharmacokinetic and pharmacodynamic studies of posaconazole have been instrumental in defining its clinical utility. researchgate.net

Rationale for Investigating Posaconazole Intermediates, Analogues, and Mechanistic Insights

The investigation of posaconazole intermediates, such as this compound, is primarily driven by regulatory requirements to ensure the purity and safety of the final drug. longdom.org Intermediates that may persist as impurities in the final API need to be identified, synthesized, and characterized. asianpubs.org This allows for the development of analytical methods to detect and quantify their presence.

Furthermore, studying intermediates and their analogues can provide valuable mechanistic insights. By understanding how structural variations affect the interaction with the target enzyme, researchers can gain a deeper understanding of the structure-activity relationship. This knowledge can, in turn, inform the design of future antifungal agents with improved efficacy or a more favorable safety profile. The study of this compound, identified as a critical process-related impurity, serves as a practical example of this principle. longdom.org It is synthesized to serve as a reference standard in quality control applications and for analytical method development and validation. aquigenbio.com

Detailed Research Findings on this compound

This compound, or Deshydroxypentanyl Posaconazole, is a key intermediate and a critical process-related impurity formed during the synthesis of posaconazole. longdom.orgresearchgate.net Its presence and control are vital for the quality of the final pharmaceutical product.

Chemical Profile of this compound

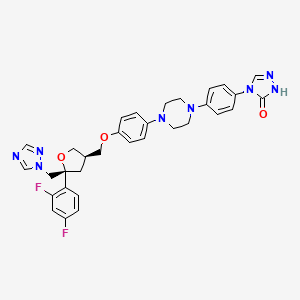

| Property | Value |

| Chemical Name | 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one |

| CAS Number | 161532-56-5 |

| Molecular Formula | C32H32F2N8O3 |

| Molecular Weight | 614.66 g/mol |

| Synonym | Deshydroxypentanyl Posaconazole |

Synthesis and Characterization

A specific synthesis route for Deshydroxypentanyl Posaconazole has been described, which is crucial for its use as a reference standard. The process involves several steps, starting from 3-pentanone. The characterization of the synthesized compound is confirmed using various analytical techniques including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). longdom.org

The formation of Deshydroxypentanyl Posaconazole as an impurity can occur during the debenzylation step in posaconazole synthesis under acidic conditions and pressure, leading to dehydroxylation. longdom.org Its elimination requires specific purification techniques.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODQCIJGJACIKO-HEIROHQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704868 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161532-56-5 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Intermediate Compound Characterization

Retrosynthetic Analysis of Posaconazole (B62084)

The synthesis of a complex molecule like posaconazole is often approached through retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic intermediates.

Key Chiral Building Blocks in Posaconazole Synthesis

The intricate structure of posaconazole contains four chiral centers, leading to the possibility of 16 stereoisomers. nih.govsci-hub.se The desired stereoisomer, the (3R, 5R)-configured core, is crucial for its antifungal activity. The synthesis, therefore, relies on the use of specific chiral building blocks to ensure the correct stereochemistry in the final product. The primary chiral building blocks are the tetrahydrofuran (B95107) (THF) core and the chiral side-chain precursor. chemicalbook.comuoc.gr The absolute configuration of these building blocks dictates the stereochemistry of the final posaconazole molecule. researchgate.net The synthesis of these enantiomerically pure building blocks often employs methods such as asymmetric synthesis using chiral catalysts or resolutions of racemic mixtures. nih.govresearchgate.net

Synthesis Routes for Posaconazole Intermediates

The convergent synthesis of posaconazole relies on the efficient preparation of several key intermediates. The following sections detail the synthetic routes for these crucial components.

Preparation of the Tetrahydrofuran Subunit

A crucial step in this sequence is the desymmetrization of the diol through selective acylation, often catalyzed by a hydrolase enzyme, to create a monoacetate with high enantiomeric excess. chemicalbook.com This monoacetate is then subjected to an iodine-mediated cyclization to form the chiral iodide, which establishes the tetrahydrofuran ring with the desired stereochemistry. chemicalbook.com The iodide is subsequently converted to a triazole, and the acetate (B1210297) group is hydrolyzed to provide a key alcohol intermediate. chemicalbook.com This alcohol is then activated, for example, as a p-chlorobenzenesulfonate, to prepare it for coupling with the piperazine (B1678402) fragment. chemicalbook.com

Table 1: Key Steps in Tetrahydrofuran Subunit Synthesis

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Bromination | PBr₃ | Allyl bromide derivative |

| 2 | Alkylation | Sodium diethylmalonate | Diethyl malonate derivative |

| 3 | Reduction | NaBH₄/LiCl | Diol intermediate |

| 4 | Desymmetrization | Hydrolase SP 435, vinyl acetate | Chiral monoacetate |

| 5 | Cyclization | Iodine | Chiral iodide with THF ring |

| 6 | Triazole formation | Sodium triazole | Triazole-substituted THF |

| 7 | Hydrolysis | Sodium hydroxide | Alcohol intermediate |

Formation of Aryl Piperazine Amine Intermediates

The synthesis of the aryl piperazine amine intermediate is another key branch of the convergent synthesis. A common method involves the condensation of p-methoxyaniline with N,N-bis(2-haloethyl)-4-nitroaniline in a non-protonic solvent under basic conditions to form a piperazine ring. google.com The resulting nitro group is then reduced to an amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the desired 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) intermediate. google.com

An alternative approach involves the condensation of 4-hydroxyaniline with dichloroethylamine hydrochloride, followed by nitration, reduction of the nitro group, and finally, the formation of a carbamate (B1207046).

Table 2: Synthesis of Aryl Piperazine Amine Intermediate

| Step | Starting Materials | Reaction | Product |

|---|---|---|---|

| 1 | p-Methoxyaniline and N,N-bis(2-haloethyl)-4-nitroaniline | Condensation and cyclization | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine |

Introduction of the Triazole Moiety

The final key fragment to be introduced is the triazole moiety, which is essential for the antifungal activity of posaconazole. beilstein-journals.org The triazole ring is typically formed in the later stages of the synthesis. One method involves the reaction of a chiral hydrazine (B178648) intermediate with a phenyl carbamate derivative. chemicalbook.com The chiral hydrazine can be prepared from a suitable starting material like a lactam, which is reduced to an aldehyde and then reacted with formyl hydrazine. chemicalbook.com The resulting formyl hydrazone can then be further reacted to introduce the necessary side chain. chemicalbook.com

The coupling of the formyl hydrazine with the phenyl carbamate derivative, followed by cyclization at elevated temperatures, leads to the formation of the benzyloxy triazolone. chemicalbook.com The final step is the deprotection of the benzyl (B1604629) group to yield posaconazole. chemicalbook.com The 1,2,4-triazole (B32235) ring plays a crucial role in the biological activity of the molecule by interacting with the target enzyme. scispace.comresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Posaconazole |

| Posaconazole inter-8 |

| Allyl alcohol |

| Allyl bromide |

| Sodium diethylmalonate |

| Diol intermediate |

| Chiral monoacetate |

| Chiral iodide |

| Sodium triazole |

| Alcohol intermediate |

| p-Chlorobenzenesulfonate |

| p-Methoxyaniline |

| N,N-bis(2-haloethyl)-4-nitroaniline |

| 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine |

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine |

| 4-Hydroxyaniline |

| Dichloroethylamine hydrochloride |

| Phenyl carbamate |

| Lactam |

| (S)-2-benzyloxy propanal |

| Formyl hydrazine |

| Formyl hydrazone |

Specific Intermediate Syntheses (e.g., 1,3-Diacetoxy-2-[2′-(2′′,4′′-difluorophenyl)prop-2′-en-1′-yl]propane)

The synthesis of this intermediate can also be approached through a multi-step process starting from 2'-chloro-2,4-difluoroacetophenone. google.com This starting material is obtained via the acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride. google.com The process involves several transformations, including enzymatic resolution to establish a chiral carbon atom. google.com

Chiral Auxiliary Approaches in Stereoselective Synthesis

Chiral auxiliaries play a pivotal role in establishing the desired stereochemistry during the synthesis of complex molecules like posaconazole. wikipedia.orgsustech.edu.cn These chemical compounds are temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. wikipedia.org

Asymmetric Hydroxy-methylenation and Intramolecular Cyclization

The synthesis of the core tetrahydrofuran structure of posaconazole can be achieved through methods involving asymmetric reactions. researchgate.netfigshare.comnih.gov One such approach utilizes a chiral auxiliary-assisted cyclization to produce chiral tetrahydrofurans with high diastereoselectivity. researchgate.netfigshare.comnih.gov This involves a [4+1] cyclization of carbonyl nucleophiles with specific electrophilic synthons. researchgate.netfigshare.comnih.gov The use of chiral auxiliaries, such as Oppolzer's camphorsultam, is a well-established strategy for controlling stereochemistry in various reactions, including those that form the foundational structure of posaconazole. researchgate.net

In a convergent synthesis route, a key chiral tetrahydrofuran subunit is synthesized and later coupled with other fragments. chemicalbook.com The synthesis of this subunit can involve an iodine-mediated cyclization of a monoacetate, which yields a chiral iodide. chemicalbook.com This iodide is then converted to a triazole derivative, and subsequent hydrolysis provides a crucial alcohol intermediate. chemicalbook.com

Chiral Auxiliary Removal Strategies

A critical step in any chiral auxiliary-based synthesis is the efficient removal of the auxiliary once it has served its purpose, without affecting the newly formed chiral center. wikipedia.org For instance, after directing the stereoselective alkylation of an enolate, a pseudoephedrine chiral auxiliary can be cleaved from the amide product using a suitable nucleophile. wikipedia.org Similarly, oxazolidinone auxiliaries, which are widely used in stereoselective reactions, are typically removed through hydrolysis. wikipedia.org In some strategies, the auxiliary fragment can be removed by transesterification. nih.gov

Impurity Profiling and Analysis of Process-Related Substances

The identification and control of impurities are critical for ensuring the quality and safety of any active pharmaceutical ingredient (API). asianpubs.orglongdom.org Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present at levels of 0.10% or higher should be identified and characterized. asianpubs.orglongdom.org

Identification and Characterization of Synthesis Impurities (e.g., Deshydroxy Posaconazole)

During the synthesis of posaconazole, several process-related impurities can form. One of the most critical is Deshydroxy Posaconazole. asianpubs.orglongdom.org This impurity is typically formed during the debenzylation step, which is often carried out under acidic conditions with hydrogenation. asianpubs.orglongdom.org The acidic environment can lead to a dehydroxylation reaction, resulting in the formation of Deshydroxy Posaconazole. asianpubs.org

Other potential impurities that have been identified in posaconazole synthesis include Hydroxytriazole, Tosylated compounds, and Benzylated posaconazole. scirp.orgscirp.org The presence of multiple chiral centers in posaconazole also gives rise to the possibility of numerous stereoisomeric impurities. researchgate.netresearchgate.net

A comprehensive impurity profile for posaconazole would include the following:

| Impurity Name | Formation Context | Analytical Method for Detection |

| Deshydroxy Posaconazole | Formed during acidic debenzylation. asianpubs.orglongdom.org | HPLC, UPLC asianpubs.orgscirp.org |

| Hydroxytriazole | Key intermediate and potential impurity. scirp.orgscirp.org | UPLC scirp.org |

| Tosylated compound | Key intermediate and potential impurity. scirp.orgscirp.org | UPLC scirp.org |

| Benzylated posaconazole | Precursor to the final API and potential impurity. scirp.orgscirp.org | UPLC scirp.org |

| Chiral Isomers | Arise from the four chiral centers in the molecule. researchgate.netresearchgate.net | Chiral HPLC researchgate.net |

Impact of Impurities on Research Outcomes and Compound Purity

The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of the final drug product. asianpubs.orglongdom.org Process-related impurities can affect the biological and toxicological properties of the API. asianpubs.orglongdom.org Therefore, it is crucial to develop robust analytical methods to detect and quantify these impurities. nih.govresearchgate.net

The control of impurities is a key aspect of drug development and manufacturing. asianpubs.orglongdom.org For posaconazole, this includes managing both process-related impurities like Deshydroxy Posaconazole and the various potential stereoisomers. asianpubs.orgresearchgate.netresearchgate.net The development of stability-indicating analytical methods, such as UPLC, is essential for separating the main compound from its known and degradation-related impurities. scirp.orgscirp.org This ensures that the final product meets the stringent purity requirements set by regulatory authorities. asianpubs.orglongdom.org

Molecular Mechanisms of Antifungal Action of Posaconazole and Analogues

Sterol 14α-Demethylase (CYP51) Inhibition

The principal mechanism of action for posaconazole (B62084), like other azole antifungals, is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51) nih.govnih.gov. This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells nih.gov.

Posaconazole's primary action is the disruption of the ergosterol biosynthesis pathway nih.gov. By inhibiting CYP51, it blocks the conversion of lanosterol to ergosterol nih.gov. This inhibition leads to a depletion of ergosterol in the fungal cell membrane, which compromises its integrity and fluidity nih.gov. The absence of ergosterol disrupts the functions of membrane-bound enzymes and can arrest cell growth nih.gov.

Posaconazole exhibits a high affinity for the fungal CYP51 enzyme. The binding is characterized by the interaction of the triazole moiety of posaconazole with the heme iron atom at the active site of the enzyme drugbank.com. This coordination bond effectively blocks the substrate, lanosterol, from accessing the active site. The extended side chain of posaconazole further stabilizes its binding within the enzyme's substrate-binding channel through hydrophobic interactions asm.org. This strong and specific binding contributes to the potent inhibitory activity of posaconazole researchgate.net. Structural studies have shown that the long functional tail of posaconazole is situated near the entrance of the substrate-binding tunnel, which may be more critical for its pharmacokinetic properties than for direct interaction with the target enzyme nih.gov.

A direct consequence of CYP51 inhibition is the accumulation of 14α-methylated sterol precursors, such as lanosterol nih.gov. These aberrant sterols are incorporated into the fungal cell membrane, leading to increased membrane permeability and disruption of membrane-bound enzyme systems drugbank.com. This ultimately results in the cessation of fungal growth and, in some cases, cell death drugbank.com.

Fungistatic vs. Fungicidal Activity Profile in Research Settings

The activity of posaconazole can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells), depending on the fungal species and the concentration of the drug.

Against Candida species , posaconazole generally exhibits fungistatic activity impactfactor.org. However, it has demonstrated fungicidal activity against certain species such as C. lusitaniae, C. krusei, C. kefyr, and C. inconspicua dokumen.pub.

Against Aspergillus species , posaconazole has been shown to have fungicidal activity nih.gov. Studies have demonstrated its efficacy in reducing the fungal burden in lung tissue of mice infected with Aspergillus flavus nih.gov.

Against Cryptococcus neoformans , posaconazole has also displayed both fungistatic and fungicidal activity in vitro impactfactor.org.

The determination of fungistatic versus fungicidal activity is often conducted through in vitro time-kill studies and the measurement of minimum fungicidal concentrations (MFCs). For many Candida species, MFCs are often significantly higher than the minimum inhibitory concentrations (MICs), indicating a primarily fungistatic effect. In contrast, for Aspergillus species, the MFCs are often closer to the MICs, suggesting a fungicidal action nih.gov.

Interactive Data Table: In Vitro Activity of Posaconazole Against Various Fungal Species

| Fungal Species | Activity Profile | Research Findings |

| Candida albicans | Primarily Fungistatic | Effective in reducing fungal burden in animal models of vaginal candidiasis. nih.gov |

| Candida glabrata | Primarily Fungistatic | May require higher concentrations for inhibition compared to other Candida species. impactfactor.org |

| Aspergillus fumigatus | Fungicidal | Demonstrates potent activity, even against some isolates with reduced susceptibility to other azoles. nih.gov |

| Aspergillus flavus | Fungicidal | Significantly reduces lung tissue burden in infected mice. nih.gov |

| Cryptococcus neoformans | Fungistatic and Fungicidal | Potent in vitro activity, comparable to or greater than other triazoles. impactfactor.org |

| Zygomycetes | Active | Shows greater in vitro activity compared to many other azole antifungals. dokumen.pubtandfonline.com |

Structure-Activity Relationships (SAR) and Modifications for Enhanced Potency

Posaconazole is a structural analogue of itraconazole (B105839), and its enhanced potency and broader spectrum of activity are attributed to specific chemical modifications drugbank.combohrium.com.

The key structural features of posaconazole that contribute to its antifungal activity include:

The Triazole Ring : Essential for binding to the heme iron of CYP51.

The Difluorophenyl Group : This moiety interacts with the hydrophobic residues in the active site of the enzyme.

The Long Side Chain : Unlike shorter-tailed azoles, the extended side chain of posaconazole contributes to its pharmacokinetic profile and can interact with additional domains of the target enzyme, which may be a factor in its activity against some azole-resistant strains asm.orgresearchgate.net.

Modifications from its parent compound, itraconazole, that enhance posaconazole's activity include:

Replacement of chlorine substituents with fluorine in the phenyl ring drugbank.com.

Hydroxylation of the triazolone side chain drugbank.com.

Replacement of the dioxolane ring with a tetrahydrofuran (B95107) ring bohrium.com.

These modifications collectively enhance the binding affinity of posaconazole to the fungal CYP51 enzyme and contribute to its broader spectrum of activity drugbank.comimpactfactor.org. The development of new triazole analogues continues to be an active area of research, with a focus on further improving the pharmacokinetic properties, safety profile, and spectrum of activity, including against emerging resistant fungal pathogens nih.gov.

Mechanisms of Antifungal Resistance at the Molecular and Genetic Levels

Target Enzyme Alterations (CYP51A Mutations)

Mutations in the cyp51A gene, which encodes the lanosterol (B1674476) 14α-demethylase enzyme, are a primary mechanism of azole resistance in fungi, particularly in Aspergillus fumigatus. These genetic alterations can reduce the binding affinity of posaconazole (B62084) to its target, thereby diminishing its antifungal efficacy.

Point Mutations (e.g., L98H, Y121F, T289A, M220I, G54W)

Single amino acid substitutions, known as point mutations, at specific codons within the cyp51A gene can confer resistance to posaconazole. These mutations often result in conformational changes in the enzyme's active site, hindering the proper binding of the azole molecule.

G54W : A substitution of glycine at position 54 with tryptophan has been associated with high-level resistance to both itraconazole (B105839) and posaconazole nih.govnih.gov.

M220I : The mutation of methionine at position 220 to isoleucine confers resistance to itraconazole, with an associated increase in the minimum inhibitory concentration (MIC) for posaconazole nih.govru.nl. However, susceptibility to voriconazole (B182144) may remain comparable to wild-type isolates nih.govru.nl.

L98H : The substitution of leucine at position 98 with histidine is frequently found in combination with a tandem repeat in the promoter region of the cyp51A gene asm.orgasm.org. This combination is a significant mechanism of azole resistance asm.orgasm.org.

Y121F and T289A : These mutations are often found together, coupled with a 46-base pair tandem repeat in the promoter region (TR46/Y121F/T289A), leading to azole resistance researchgate.netnih.gov.

| Mutation | Amino Acid Change | Associated Posaconazole Resistance Profile |

| G54W | Glycine to Tryptophan | High-level resistance to itraconazole and posaconazole nih.govnih.gov. |

| M220I | Methionine to Isoleucine | Resistance to itraconazole and elevated posaconazole MICs nih.govru.nl. |

| L98H | Leucine to Histidine | Often combined with TR34, conferring broad azole resistance asm.orgasm.org. |

| Y121F | Tyrosine to Phenylalanine | Found with T289A and TR46, leading to azole resistance researchgate.netnih.gov. |

| T289A | Threonine to Alanine | Found with Y121F and TR46, leading to azole resistance researchgate.netnih.gov. |

Tandem Repeats in Promoter Regions (e.g., TR34/L98H)

A well-documented mechanism of azole resistance involves the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene. These repeats lead to the overexpression of the cyp51A gene, resulting in higher levels of the target enzyme and, consequently, reduced susceptibility to azoles.

The most prevalent of these is a 34-base pair tandem repeat (TR34) which is almost always found in conjunction with the L98H point mutation in the coding sequence of cyp51A asm.orgasm.orgru.nl. This TR34/L98H combination is a major driver of pan-azole resistance and has been identified in numerous clinical isolates nih.govasm.org. The presence of the tandem repeat can lead to up to an eightfold increase in the expression of the cyp51A gene asm.orgasm.org. Another significant combination is a 46-base pair tandem repeat (TR46) coupled with the Y121F and T289A mutations researchgate.netnih.gov.

| Tandem Repeat Combination | Components | Effect on cyp51A Gene | Resulting Phenotype |

| TR34/L98H | 34-bp tandem repeat in the promoter and L98H point mutation asm.orgasm.org. | Increased gene expression asm.orgasm.org. | Reduced susceptibility to multiple azoles, including posaconazole nih.govru.nl. |

| TR46/Y121F/T289A | 46-bp tandem repeat in the promoter and Y121F/T289A point mutations researchgate.netnih.gov. | Elevated gene expression nih.gov. | Azole cross-resistance researchgate.net. |

Impact of Mutations on Posaconazole Binding Affinity

The various mutations within the cyp51A gene ultimately lead to a reduction in the binding affinity of posaconazole to the lanosterol 14α-demethylase enzyme. Molecular docking studies have suggested that mutations at positions like L98 and M220 can decrease the binding affinity of azoles to the CYP51A protein, thereby reducing their inhibitory effects oup.com. These structural changes in the enzyme's active site interfere with the stable binding of the large posaconazole molecule, which is essential for its antifungal activity. The decreased affinity means that a higher concentration of the drug is required to inhibit the enzyme, leading to the observed increase in MIC values.

Efflux Pump Mechanisms

Another significant mechanism of posaconazole resistance is the active efflux of the drug from the fungal cell, mediated by membrane-associated transporter proteins. This process reduces the intracellular concentration of posaconazole, preventing it from reaching its target enzyme in sufficient quantities. Two major superfamilies of transporters are implicated in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.

Role of ABC Transporters (e.g., CDR1, CDR2)

The ATP-binding cassette (ABC) transporters are primary active transporters that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes nih.govnih.gov. In many fungal species, the overexpression of genes encoding ABC transporters, such as CDR1 (Candida Drug Resistance 1) and CDR2, is a common cause of multidrug resistance, including resistance to azoles nih.govasm.org.

Specifically for posaconazole, which is a long-tailed azole, its efflux is significantly mediated by ABC transporters like Cdr1 nih.govmdpi.com. Deletion of the CDR1 gene in certain fungal strains has been shown to decrease resistance to itraconazole and posaconazole nih.govmdpi.com. The overexpression of CDR1 and CDR2 has been linked to reduced intracellular accumulation of azoles and is often a result of mutations in transcriptional regulators asm.org.

| ABC Transporter | Function | Impact on Posaconazole |

| CDR1 | ATP-dependent efflux of a broad range of xenobiotics nih.govnih.gov. | Overexpression leads to increased efflux and resistance to posaconazole nih.govmdpi.com. |

| CDR2 | ATP-dependent efflux pump, often co-regulated with CDR1 asm.org. | Overexpression contributes to azole resistance asm.org. |

Role of Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1, FLU1)

The Major Facilitator Superfamily (MFS) transporters are secondary active transporters that utilize the proton motive force to transport substrates across membranes nih.gov. While some MFS transporters have a more limited substrate range compared to ABC transporters, they play a crucial role in azole resistance nih.gov.

| MFS Transporter | Function | Impact on Posaconazole |

| MDR1 | Proton-motive force-dependent efflux of various drugs nih.gov. | Upregulation can contribute to pan-azole resistance, including posaconazole nih.gov. |

| FLU1 | MFS transporter implicated in resistance to certain azoles . | Its specific role in posaconazole resistance is an area of ongoing research. |

Efflux Pump Overexpression and Substrate Specificity

One of the primary mechanisms of azole resistance is the overexpression of efflux pumps, which actively transport antifungal agents out of the fungal cell, reducing their intracellular concentration to sub-therapeutic levels. nih.govoup.com In fungi, these pumps primarily belong to two major superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. biomedpharmajournal.org

In Candida species, the overexpression of genes such as CDR1, CDR2 (encoding ABC transporters), and MDR1 (encoding an MFS transporter) has been linked to azole resistance. oup.comsemanticscholar.org While much of the research has focused on fluconazole (B54011), evidence suggests these pumps can also extrude posaconazole. Posaconazole is generally considered a poor substrate for some efflux pumps compared to other azoles, which may contribute to its activity against certain fluconazole- or voriconazole-resistant strains. nih.govresearchgate.net However, overexpression of these pumps can still lead to reduced posaconazole susceptibility. For instance, in a case of a patient with a breakthrough Candida tropicalis infection during posaconazole prophylaxis, significant overexpression of the MDR1 gene was identified as a key resistance mechanism. nih.govnih.govasm.org

In Aspergillus fumigatus, several ABC transporters, such as AbcC and AbcF, have shown substrate specificity for a range of azoles, including posaconazole. nih.gov When these genes are overexpressed in a model system like Saccharomyces cerevisiae, they confer increased resistance to posaconazole, indicating their potential role in clinical resistance. nih.gov The presence of itraconazole at subinhibitory concentrations in the environment has also been shown to result in the overexpression of efflux pumps in A. fumigatus. nih.gov

The following table summarizes key efflux pump genes associated with posaconazole resistance in different fungal species.

| Gene | Transporter Family | Fungal Species | Role in Posaconazole Resistance |

| MDR1 | Major Facilitator Superfamily (MFS) | Candida tropicalis, Candida albicans | Overexpression leads to reduced posaconazole susceptibility. nih.govnih.govasm.org |

| CDR1 | ATP-Binding Cassette (ABC) | Candida albicans, Candida glabrata | Overexpression contributes to pan-azole resistance, including posaconazole. nih.govmdpi.com |

| CDR2 | ATP-Binding Cassette (ABC) | Candida albicans | Upregulation is associated with azole resistance. nih.govoup.com |

| abcC | ATP-Binding Cassette (ABC) | Aspergillus fumigatus | Shows strong substrate specificity for posaconazole. nih.gov |

| abcF | ATP-Binding Cassette (ABC) | Aspergillus fumigatus | Shows substrate specificity for posaconazole. nih.gov |

Other Resistance Pathways

Beyond efflux pump activity, several other molecular pathways contribute to the development of posaconazole resistance.

The target of azole antifungals, including posaconazole, is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene (also known as cyp51A in Aspergillus). mdpi.comcrie.ru An increase in the amount of this target enzyme within the cell can overcome the inhibitory effect of the drug, requiring higher concentrations of the antifungal to be effective. Overexpression of ERG11 is a recognized mechanism of azole resistance in both Candida and Aspergillus species. oup.comcrie.ru

In some cases, ERG11 overexpression acts in concert with other resistance mechanisms. For example, a study on Candida albicans demonstrated that the combination of ERG11 overexpression and specific mutations within the gene leads to higher levels of triazole resistance. crie.ru Similarly, in Candida glabrata, exposure to fluconazole in a laboratory setting led to the acquisition of posaconazole resistance through a gain-of-function mutation in a transcription factor (PDR1), which in turn caused the overexpression of ERG11, CDR1, and CDR2. frontiersin.orgnih.gov

In Aspergillus fumigatus, mutations in the promoter region of the cyp51A gene can lead to its overexpression. oup.com A notable example is the presence of a tandem repeat in the promoter region, which has been linked to multi-azole resistance. nih.gov

There is growing evidence to suggest that azole resistance in fungi, particularly in Aspergillus fumigatus, can be acquired through environmental exposure to azole compounds used as agricultural fungicides. nih.govresearchgate.net Many of these agricultural azoles are structurally similar to medical azoles. This environmental pressure can select for resistant fungal strains, which can then infect humans, including those who have never been treated with medical azoles. nih.govasm.org

Studies have found azole-resistant A. fumigatus in various environmental settings, such as soil and biofuel plants. asm.orgoup.com These environmental isolates often exhibit cross-resistance to medical triazoles like posaconazole. asm.org The dominant resistance mechanism found in many of these environmental strains is a substitution at codon L98H in the cyp51A gene, combined with a 34-base pair tandem repeat in the gene's promoter region (TR34/L98H). asm.org This suggests a common environmental origin for resistance that can be subsequently acquired by patients. asm.org

Cross-resistance, where resistance to one azole antifungal confers resistance to other drugs in the same class, is a significant clinical concern. biorxiv.org The specific patterns of cross-resistance often depend on the underlying molecular mechanism.

In Aspergillus fumigatus, isolates with acquired resistance to itraconazole frequently show cross-resistance to posaconazole. nih.gov One study of 34 itraconazole-resistant A. fumigatus isolates found that 74% were also cross-resistant to posaconazole. nih.gov However, the patterns can be complex. Certain mutations in the target enzyme, Cyp51A, lead to different cross-resistance profiles. For example, substitutions at the G54 position often result in cross-resistance to itraconazole and posaconazole, while substitutions at the M220 position can lead to elevated minimum inhibitory concentrations (MICs) for all azoles. nih.govoup.com

In Candida species, the development of resistance to one azole can also lead to cross-resistance to others. Laboratory evolution experiments with Candida parapsilosis showed that strains evolved in the presence of posaconazole developed cross-resistance to all other tested azoles, including fluconazole and voriconazole. asm.org This pan-azole resistance was linked to a mutation in the ERG3 gene, which is involved in a later step of the ergosterol (B1671047) biosynthesis pathway. asm.org

The table below illustrates cross-resistance patterns observed in clinical isolates of Aspergillus fumigatus with itraconazole resistance.

| Isolate Group | Number of Isolates | % Cross-Resistant to Voriconazole | % Cross-Resistant to Posaconazole |

| Itraconazole-Resistant A. fumigatus | 34 | 65% | 74% |

Data sourced from a study on clinical isolates of A. fumigatus. nih.gov

Experimental Induction and Reversion of Resistance in Laboratory Models

The mechanisms of posaconazole resistance can be studied in controlled laboratory settings through experimental evolution. nih.gov These experiments typically involve serially passaging fungal strains in the presence of gradually increasing concentrations of the antifungal drug. nih.gov This process allows researchers to select for and identify the genetic mutations and adaptations that lead to resistance.

In one such study, Aspergillus fumigatus isolates were repeatedly cultured on media supplemented with posaconazole, itraconazole, or voriconazole. This exposure resulted in the acquisition of resistance to all tested triazoles in the initially susceptible isolates. nih.gov Interestingly, after the resistant isolates were subsequently transferred to a drug-free medium for several passages, most of them lost their acquired resistance. nih.gov This suggests that in some cases, resistance may be transient and associated with a fitness cost to the fungus in the absence of the drug.

In Candida parapsilosis, strains evolved under posaconazole pressure developed pan-azole resistance through a mutation in the ERG3 gene. asm.org In contrast, strains evolved with fluconazole or voriconazole developed resistance primarily through mutations affecting efflux pump regulation. asm.org This highlights how different azoles can select for distinct resistance pathways even within the same species.

These laboratory models are invaluable for understanding the genetic pathways to resistance and for observing phenomena such as the stability of resistance and the potential for reversion to susceptibility. frontiersin.orgnih.govasm.org

Pharmacokinetic and Pharmacodynamic Research Preclinical Focus

Absorption Dynamics in In Vitro and Animal Models

The oral absorption of posaconazole (B62084) is a complex process significantly influenced by its physicochemical properties, namely its lipophilicity and low aqueous solubility. nih.gov Preclinical studies have established that its absorption is limited by solubility and can become saturated at higher doses. nih.govfungalinfectiontrust.org Dose-related increases in exposure were observed in preclinical animal models, though saturation of absorption was noted at higher concentrations. nih.gov

Several factors have been identified in preclinical and related studies that significantly modulate the oral bioavailability of posaconazole. The absorption of the oral suspension formulation is particularly sensitive to these conditions.

Food Intake: The presence of food, especially high-fat meals, dramatically enhances the bioavailability of posaconazole. researchgate.netnih.gov Compared to a fasted state, administration with a non-fat meal can increase exposure by 2.6-fold, while a high-fat meal can increase it fourfold. nih.gov This is attributed to the lipophilic nature of the compound. mdpi.com

Dose Fractionation: Splitting the total daily dose into multiple smaller doses increases bioavailability. researchgate.netnih.gov Studies in healthy volunteers, which corroborate preclinical findings, showed that administering posaconazole oral suspension as 400 mg every 12 hours or 200 mg every 6 hours led to a 98% and 220% increase in bioavailability, respectively, compared to a single 800 mg dose. jefferson.edu This effect is likely due to overcoming the solubility-limited absorption. nih.gov

Formulation: Different oral formulations exhibit varied bioavailability. Studies in dogs demonstrated that a delayed-release tablet resulted in significantly greater and more consistent absorption compared to the oral suspension. avma.orgresearchgate.net The mean bioavailability of the oral suspension in dogs was highly variable at 26%, whereas the delayed-release tablet achieved a mean bioavailability of 159%. avma.orgresearchgate.net

Table 1: Bioavailability of Posaconazole Formulations in Dogs Data derived from a pharmacokinetic study in healthy dogs.

| Formulation | Mean Bioavailability (%) | Range (%) |

| Oral Suspension | 26 | 7.8 - 160 |

| Delayed-Release Tablet | 159 | 85 - 500 |

| Source: avma.orgresearchgate.net |

Gastrointestinal (GI) physiology plays a critical role in the absorption of the posaconazole oral suspension, a finding consistently observed in preclinical and clinical research.

Gastric pH: As a weakly basic compound, posaconazole's dissolution is favored in an acidic environment. wuxiapptec.comresearchgate.net Consequently, an elevated gastric pH, as induced by proton pump inhibitors (PPIs), can significantly decrease its absorption. jefferson.eduasm.org Conversely, co-administration with an acidic carbonated beverage like cola (pH 2.5) has been shown to enhance solubility and systemic exposure by prolonging the drug's retention time in the stomach. nih.govwuxiapptec.comresearchgate.net Mechanistic studies have confirmed that elevated gastric pH leads to reduced dissolution of posaconazole in the stomach, resulting in lower intestinal concentrations and decreased systemic absorption. researchgate.net

Gastric Motility: Alterations in gastric motility can also impact absorption. nih.govjefferson.edu While specific preclinical data is limited, clinical studies designed to investigate these factors show that changes in GI transit time can affect the extent of drug absorption. nih.govjefferson.edu

Distribution Characteristics in Animal Tissues

Posaconazole is characterized by extensive distribution into tissues, a property suggested by its large apparent volume of distribution observed across different animal species and in human studies. nih.govnih.govresearchgate.netjefferson.edu This lipophilic drug is highly bound to plasma proteins (>98%), predominantly albumin. researchgate.netnih.govmdpi.com

The apparent volume of distribution (Vd) of posaconazole is consistently large in animal models, indicating that the drug does not remain confined to the bloodstream and penetrates extensively into extravascular and intracellular spaces. researchgate.netnih.gov

In dogs, the Vd after intravenous administration was 3.3 L/kg. avma.orgresearchgate.net

Preclinical investigations in various species, including dogs and monkeys, corroborate the findings in humans, showing a large Vd. nih.gov Interspecies data indicates a Vd ranging from 5 to 25 L/kg, which supports the observation of extensive tissue penetration. researchgate.netjefferson.edu

Table 2: Pharmacokinetic Parameters of Intravenous Posaconazole in Dogs

| Parameter | Mean Value | Coefficient of Variation (%) |

| Volume of Distribution (Vd) | 3.3 L/kg | 38 |

| Clearance (CL) | 78 mL/h/kg | 59 |

| Terminal Half-life (t½) | 29 hours | 23 |

| Source: avma.orgresearchgate.net |

Preclinical studies have confirmed the wide distribution of posaconazole into various tissues, including skin, liver, kidneys, heart, and alveolar cells. tandfonline.com Its ability to penetrate the central nervous system (CNS) has been a subject of specific investigation.

In murine models of fungal infection, posaconazole has demonstrated the ability to penetrate brain tissue. nih.gov In mice infected with Cryptococcus gattii or Fonsecaea monophora, brain tissue concentrations were approximately 53% of those in serum at lower doses, increasing to 70-80% at higher doses. nih.gov

Studies in mice with cryptococcal infections showed that posaconazole was superior to amphotericin B in reducing the fungal burden in the brain. mdpi.com

Despite these findings in animal models, penetration into the cerebrospinal fluid (CSF) is generally poor. nih.govoup.com In rabbits with cryptococcal meningitis, posaconazole showed efficacy despite having undetectable CSF concentrations. oup.com However, some evidence suggests that meningeal inflammation may increase CNS penetration. nih.govliverpool.ac.uk

Metabolism and Biotransformation Pathways

Unlike many other azole antifungals, posaconazole does not undergo significant metabolism through the cytochrome P450 (CYP) enzyme system. researchgate.netnih.govnih.gov Its biotransformation is primarily mediated by Phase 2 metabolic pathways.

The principal route of metabolism for posaconazole is UDP-glucuronidation (UGT), a Phase 2 conjugation reaction. researchgate.netnih.govjefferson.edunih.gov Specifically, the UGT1A4 enzyme is involved in forming glucuronide conjugates. nih.gov There are no major circulating active metabolites of posaconazole. jefferson.edueuropa.eu The metabolites that are formed, primarily glucuronide conjugates, along with the parent drug, are excreted mainly in the feces. jefferson.edunih.goveuropa.eu

In vitro studies have identified posaconazole as a substrate for the P-glycoprotein (P-gp) efflux transporter, which may influence its distribution and disposition. nih.govjefferson.edueuropa.eu It is also a potent inhibitor of the CYP3A4 enzyme, which is the basis for potential drug-drug interactions, though it does not significantly rely on the CYP system for its own clearance. researchgate.netnih.goveuropa.eu

Role of Cytochrome P450 Enzymes (e.g., CYP3A4 inhibition)

Preclinical and clinical research has established that Posaconazole interacts with the cytochrome P450 (CYP450) enzyme system, though its effects are notably specific compared to other azole antifungals. nih.govnih.gov The primary and most significant interaction is the potent inhibition of the CYP3A4 isoenzyme. nih.govresearchgate.netresearchgate.net In a crossover study involving healthy volunteers, the administration of Posaconazole led to a significant increase in the area under the concentration-time curve (AUC) of midazolam, a known substrate of hepatic CYP3A4. nih.govnova.edu The midazolam AUC increased by approximately 1.83-fold, clearly indicating inhibition of hepatic CYP3A4. nova.edu This inhibitory effect is concentration-dependent, with the newer tablet formulation, which achieves higher plasma concentrations, expected to cause a greater degree of CYP3A4 inhibition than the oral suspension. researchgate.net

Conversely, studies using a cocktail of probe substrates have demonstrated that Posaconazole does not significantly inhibit other major CYP450 isoenzymes. nih.govresearchgate.net Research indicates no meaningful effect on CYP1A2, CYP2C8/9, CYP2D6, and CYP2E1. nih.govresearchgate.net This selective inhibition profile suggests that Posaconazole may have a more narrow and predictable drug-drug interaction profile compared to other triazoles that inhibit multiple CYP pathways. nih.govnih.gov

Table 1: Effect of Posaconazole on Various Cytochrome P450 Isoenzymes

| CYP450 Isoenzyme | Probe Substrate | Observed Effect in Preclinical/Clinical Studies | Reference |

|---|---|---|---|

| CYP3A4 (hepatic) | Midazolam | Significant Inhibition (1.83-fold increase in midazolam AUC) | nih.govnova.edu |

| CYP1A2 | Caffeine | No significant inhibition | nih.gov |

| CYP2C8/9 | Tolbutamide | No significant inhibition | nih.gov |

| CYP2D6 | Dextromethorphan | No significant inhibition | nih.gov |

| CYP2E1 | Chlorzoxazone | No significant inhibition | nih.gov |

Excretion Pathways in Preclinical Systems

Studies investigating the elimination of Posaconazole have shown that the primary route of excretion is through the feces. onlinejbs.comnih.gov Following a single oral dose of radiolabeled Posaconazole in healthy subjects, approximately 77% of the dose was recovered in the feces. onlinejbs.com Renal elimination plays a minor role in the clearance of the parent drug. researchgate.netoup.com Only about 14% of the administered dose is excreted in the urine, predominantly in the form of its glucuronide conjugates. onlinejbs.com The negligible renal clearance of the active compound means that dose adjustments are not typically required in the presence of renal impairment. oup.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models

Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC) as a Correlate of Efficacy

In various preclinical infection models, the pharmacokinetic/pharmacodynamic (PK/PD) index most predictive of Posaconazole's efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.govnih.gov This finding is consistent with observations for other azole antifungals. nih.govasm.org

In a neutropenic murine model of disseminated candidiasis caused by Candida albicans, the free-drug AUC/MIC ratio was strongly correlated with treatment efficacy. asm.org For various C. albicans isolates, the mean free-drug AUC/MIC ratio associated with producing 50% of the maximal effect (ED50) was 16.9. asm.orgnih.gov

For mold infections, particularly those caused by Aspergillus species, the AUC/MIC ratio is also a critical determinant of outcome. unimelb.edu.aunih.govd-nb.info In an inhalational murine model of invasive aspergillosis, an AUC/MIC ratio of 167 was associated with a half-maximal antifungal effect. nih.gov Other studies have suggested that total AUC/MIC ratios of 167 to 187 are predictive of successful treatment against Aspergillus spp. d-nb.info

Table 2: Key PK/PD Parameters for Posaconazole from Animal Models

| Pathogen | Animal Model | PK/PD Index | Target Value for Efficacy | Reference |

|---|---|---|---|---|

| Candida albicans | Neutropenic Murine Disseminated Candidiasis | Free Drug AUC/MIC | 16.9 (for 50% maximal effect) | asm.orgnih.gov |

| Aspergillus fumigatus | Inhalational Murine Invasive Aspergillosis | Total AUC/MIC | 167 (for 50% maximal effect) | nih.gov |

| Aspergillus spp. | In vivo models | Total AUC/MIC | 167 - 187 | d-nb.info |

| Rhizopus oryzae | In vivo models | Total AUC/MIC | >100 | d-nb.info |

Dose-Response Relationships in Preclinical Infection Models

Preclinical studies have consistently demonstrated a potent, dose-dependent antifungal activity for Posaconazole in various animal infection models. nih.gov In a murine model of invasive pulmonary aspergillosis, there was a clear dose-dependent decline in serum galactomannan (B225805) concentrations, a biomarker for fungal burden. nih.gov Near-maximal suppression of this biomarker was achieved with a dose of 20 mg/kg/day. nih.gov

Similarly, in a murine model of disseminated infection with the Aspergillus terreus complex, Posaconazole showed significant efficacy that was dependent on the dose administered. nih.gov Treatment with 5, 10, or 20 mg/kg twice daily resulted in prolonged survival and reduced tissue burden compared to untreated controls. nih.gov The highest dose (20 mg/kg) provided the greatest therapeutic benefit, significantly reducing fungal burden in the kidneys and lowering serum galactomannan levels more effectively than the lower doses. nih.gov This dose-response relationship directly correlates with the drug exposure achieved, as serum concentrations of Posaconazole increased with higher doses. nih.gov

Table 3: Dose-Response Efficacy of Posaconazole in Murine Model of A. terreus Infection

| Treatment Group (Dose) | Mean Survival Time (Days) | Kidney Fungal Burden (log10 CFU/g) | Reference |

|---|---|---|---|

| Control (untreated) | 4.3 | 4.01 | nih.gov |

| Posaconazole (5 mg/kg BID) | 7.1 | 2.89 | nih.gov |

| Posaconazole (10 mg/kg BID) | >10 | 2.01 | nih.gov |

| Posaconazole (20 mg/kg BID) | >10 | 1.34 | nih.gov |

Preclinical Antifungal Spectrum and Efficacy Studies in Vitro and Animal Models

In Vitro Susceptibility Profiles Across Fungal Species

The in vitro activity of posaconazole (B62084) has been evaluated against a vast collection of clinically important yeasts, molds, and endemic fungi, consistently demonstrating potent and broad-spectrum action. nih.govasm.orgnih.gov

Posaconazole exhibits robust activity against a wide range of yeast pathogens. In a large surveillance study involving 3,312 clinical isolates of Candida spp., posaconazole demonstrated potent activity with a 90% minimum inhibitory concentration (MIC90) of 0.5 µg/mL. nih.gov It was generally more potent than both fluconazole (B54011) and itraconazole (B105839) against most Candida species. nih.gov Candida albicans is particularly susceptible, with a reported MIC90 of 0.06 µg/mL. nih.gov The compound also retains activity against species that can show reduced susceptibility to other azoles, such as C. glabrata and C. krusei. asm.orgresearchgate.net

Against 373 isolates of Cryptococcus neoformans, posaconazole was also highly active, with 100% of isolates inhibited at a concentration of ≤1 µg/mL and a MIC90 of 0.5 µg/mL. nih.gov Its activity against Cryptococcus species is considered comparable to that of itraconazole and voriconazole (B182144). oup.com Studies have shown that posaconazole is effective against fluconazole-resistant Candida isolates and demonstrates synergy when combined with flucytosine against C. neoformans for some isolates. asm.orgnih.gov

| Fungal Species | No. of Isolates | Posaconazole MIC Range (µg/mL) | Posaconazole MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Candida spp. (Overall) | 3,312 | N/A | 0.5 | nih.gov |

| Candida albicans | N/A | N/A | 0.06 | nih.gov |

| Candida glabrata | N/A | N/A | 4 | nih.gov |

| Cryptococcus neoformans | 373 | N/A | 0.5 | nih.gov |

| Cryptococcus neoformans (3 isolates) | 3 | 0.125 - 1.0 | N/A | oup.com |

Posaconazole demonstrates potent in vitro activity against a wide variety of filamentous fungi, including species that are often difficult to treat. nih.gov Against a large collection of Aspergillus species, the MIC90 was 0.5 µg/mL. asm.org Its activity is superior to or comparable with that of itraconazole and amphotericin B against Aspergillus. researchgate.netasm.org Posaconazole also retains activity against some Aspergillus isolates that exhibit resistance to itraconazole. asm.org A study evaluating isolates from a clinical trial found posaconazole's activity against Aspergillus fumigatus (MIC90 0.5 mg/L) to be similar to voriconazole. researchgate.net

A key feature of posaconazole is its consistent activity against the Zygomycetes, a group of molds often resistant to other azoles like voriconazole. asm.orgnih.gov Studies have reported MIC90 values for posaconazole against Zygomycetes ranging from 4.0 µg/mL. asm.orgnih.gov It is significantly more active than voriconazole and fluconazole against these pathogens. nih.govoup.com The activity of posaconazole against Fusarium species has also been noted and is generally considered better than that of itraconazole. nih.govresearchgate.net

| Fungal Species/Group | No. of Isolates | Posaconazole MIC Range (µg/mL) | Posaconazole MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Aspergillus spp. (Overall) | 1,423 | N/A | 0.5 | asm.org |

| Aspergillus fumigatus | 39 | ≤0.002 - 0.5 | 0.031 | asm.org |

| Aspergillus terreus complex | 21 | N/A | N/A | nih.gov |

| Zygomycetes (Overall) | 37 | N/A | 4 | nih.gov |

| Zygomycetes | 30 | N/A | N/A | researchgate.net |

| Zygomycetes | 59 | N/A | N/A | oup.com |

| Lichtheimia corymbifera, Rhizopus oryzae | 3 | 0.125 - 1.0 | N/A | nih.gov |

Posaconazole has shown excellent in vitro activity against the dimorphic fungi responsible for endemic mycoses. nih.govthieme-connect.de This includes potent activity against Blastomyces dermatitidis, Coccidioides species, and Histoplasma capsulatum. oup.comnih.gov For these endemic pathogens, MIC90 values have been reported to be as low as 0.125 µg/mL for B. dermatitidis and 0.25 µg/mL for H. capsulatum and Coccidioides spp. oup.com This broad-spectrum coverage against endemic fungi highlights its potential utility in geographic regions where these infections are prevalent.

In Vivo Efficacy in Non-Human Infection Models

The promising in vitro profile of posaconazole is supported by extensive efficacy studies in various animal models of invasive fungal infections. nih.govhospitalpharmacyeurope.com

In murine models of disseminated aspergillosis caused by various Aspergillus species, including A. fumigatus and the often amphotericin B-resistant A. terreus, posaconazole has demonstrated significant efficacy. researchgate.netnih.govasm.org Treatment with posaconazole in these models leads to prolonged survival and a marked reduction in fungal burden in target organs such as the kidneys, lungs, and brain. nih.govnih.gov Its efficacy in neutropenic mouse models of aspergillosis has been shown to be superior to that of both itraconazole and amphotericin B. researchgate.net Furthermore, studies have demonstrated that survival in murine models of aspergillosis is dependent on both the posaconazole dose and the in vitro MIC of the infecting isolate. asm.org Combination therapy of posaconazole with amphotericin B has also shown synergistic effects, leading to greater survival increases and tissue burden reduction than monotherapies in some models. researchgate.net

Posaconazole has shown therapeutic activity in animal models of cryptococcosis. oup.com In murine models of systemic cryptococcosis, posaconazole treatment was effective at prolonging the survival of infected mice and was superior to amphotericin B in reducing the fungal burden in the brain for certain isolates. researchgate.netoup.com The effectiveness was often dose-dependent. oup.com In a rabbit model of cryptococcal meningitis, oral posaconazole therapy resulted in negative cerebrospinal fluid (CSF) titers, indicating that the drug has therapeutic activity in the central nervous system. oup.com Combination therapy with flucytosine has also been explored in murine models, demonstrating a potentiation of antifungal activity and a significant reduction in fungal counts compared to either drug alone. nih.gov Similarly, combining posaconazole with amphotericin B was generally more effective than the triazole alone in survival studies. asm.org

Galleria mellonella Larvae Models

The greater wax moth larva, Galleria mellonella, has emerged as a valuable invertebrate model for the preclinical evaluation of antifungal agents due to its sophisticated innate immune system, which shares similarities with that of vertebrates. oup.com This model has been employed to assess the in vivo efficacy of posaconazole against a range of fungal pathogens.

Studies have utilized G. mellonella to evaluate posaconazole's activity against medically important fungi such as Aspergillus species and Mucorales. oup.comresearchgate.net In one study, the efficacy of posaconazole was tested against both azole-susceptible (AfS) and azole-resistant (AfR1, AfR2) strains of Aspergillus fumigatus. The results demonstrated a dose-dependent effect on the survival of infected larvae, with a 4 µ g/larva dose significantly improving survival for larvae infected with AfS and AfR1 strains. nih.gov

| A. fumigatus Strain | Posaconazole Dose (µg/larva) | Survival Outcome vs. Untreated Control |

|---|---|---|

| AfS (Susceptible) | 4 | Increased survival (p=0.0004) |

| AfR1 (Resistant) | 4 | Increased survival (p<0.0001) |

| AfR2 (Resistant) | 4 | No significant increase in survival (p=0.41) |

In models of mucormycosis, posaconazole demonstrated superior activity compared to liposomal amphotericin B and isavuconazole (B1672201) in treating G. mellonella infected with various Mucorales species. oup.comscienceopen.com The model has also been instrumental in confirming in vivo resistance to posaconazole in an A. flavus strain that exhibited a high minimum inhibitory concentration (MIC) in vitro. researchgate.net Furthermore, the G. mellonella model has been used to demonstrate the potentiation of posaconazole's activity when combined with the immunosuppressant tacrolimus (B1663567), showing a significant decrease in the fungal burden of both azole-sensitive and resistant A. fumigatus. frontiersin.orgfrontiersin.org

Evaluation of Fungal Burden Reduction in Animal Organs

A critical measure of antifungal efficacy in preclinical models is the quantification of fungal burden in the organs of infected animals. Studies have consistently shown that posaconazole effectively reduces the fungal load in various target organs across different animal models and fungal pathogens.

In a murine model of disseminated infection with Scedosporium prolificans, treatment with posaconazole at 50 mg/kg/day resulted in a significant reduction of fungal burden in the liver. nih.gov Similarly, in a rat model of invasive pulmonary aspergillosis, a high dose of posaconazole (20 mg/kg) led to a significantly lower fungal burden in the lungs compared to control groups and lower-dose regimens. oup.com

The efficacy of posaconazole has also been demonstrated in neutropenic murine models of pulmonary aspergillosis and mucormycosis, where treatment resulted in significant, dose-dependent reductions in lung fungal burden as measured by quantitative real-time PCR. asm.org For instance, against Aspergillus fumigatus, posaconazole achieved a 90% effective concentration at an Area Under the Curve (AUC) to MIC ratio of 76. asm.org

| Animal Model | Fungal Pathogen | Organ | Finding | Citation |

|---|---|---|---|---|

| Mice | Scedosporium prolificans | Liver | Significantly reduced CFU counts (P < 0.05) | nih.gov |

| Rats (immunosuppressed) | Aspergillus fumigatus | Lung | Lower fungal burden at 20 mg/kg dose (P = 0.0002) | oup.com |

| Rabbits (neutropenic) | Aspergillus fumigatus | Lung | Significant reduction in residual fungal burden | mdpi.com |

| Mice | Cryptococcus neoformans | Brain | Superior to Amphotericin B in reducing fungal burden | mdpi.com |

| Rabbits | Exserohilum rostratum | Cerebrum, Cerebellum, Spinal Cord | Significant reduction in residual fungal burden | nih.gov |

In a rabbit model of central nervous system (CNS) phaeohyphomycosis caused by Exserohilum rostratum, posaconazole monotherapy significantly diminished the residual fungal burden in the cerebrum, cerebellum, spinal cord, and paravertebral muscle. nih.gov Furthermore, in a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, posaconazole treatment was associated with a significant reduction in residual fungal burden, pulmonary infarct score, and total lung weight. mdpi.com

Survival Analysis in Preclinical Infection Studies

Survival analysis is a primary endpoint in preclinical infection studies, providing a clear indication of a drug's potential therapeutic benefit. Posaconazole has been shown to improve survival rates in numerous animal models of invasive fungal infections. nih.gov

In an immunosuppressed rat model of invasive pulmonary aspergillosis, posaconazole conferred a dose-dependent survival benefit. oup.com Dosages of 2 mg/kg improved survival over the control group (P = 0.04), and a 4 mg/kg dose was superior to the 2 mg/kg dose (P < 0.05). oup.com Similarly, in a murine model of disseminated aspergillosis, the combination of posaconazole with amphotericin B resulted in a greater increase in survival compared to monotherapies. nih.gov

However, the effect on survival can be pathogen-dependent. In a murine model of disseminated Scedosporium prolificans infection, posaconazole monotherapy did not significantly extend the mean survival time compared to the control group (7.4 days vs. 7.0 days). nih.gov In studies of murine mucormycosis, posaconazole was found to be less effective than amphotericin B in improving survival. nih.gov

Combination Antifungal Therapy Research (Preclinical)

Synergy Studies with Other Antifungal Classes (e.g., Caspofungin, Amphotericin B)

The combination of antifungal agents with different mechanisms of action is a strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Preclinical research has extensively investigated posaconazole in combination with echinocandins and polyenes.

Combination with Caspofungin: The combination of posaconazole and the echinocandin caspofungin has demonstrated synergistic or additive effects against a variety of fungi. jocmr.orgasm.org In one in vitro study, this combination was found to be synergistic against all 12 clinical isolates of zygomycetes tested, including Rhizopus, Absidia, Cunninghamella, and Syncephalastrum species. nih.gov The proposed mechanism for this synergy involves posaconazole's inhibition of ergosterol (B1671047) synthesis altering the cell membrane, potentially making the β-(1,3)-D-glucan synthase enzyme more accessible to caspofungin. nih.gov In vivo, the combination of posaconazole and caspofungin resulted in the complete clearance of fungal burden from all sampled tissues in a rabbit model of E. rostratum meningoencephalitis. nih.gov Against Aspergillus fumigatus, the combination was synergistic in most cases, including against some azole-resistant strains. asm.org However, in a murine model of pulmonary mucormycosis, the addition of caspofungin to a suboptimal posaconazole regimen did not significantly improve its activity. asm.org

| Zygomycete Isolate | Posaconazole MIC Alone (µg/ml) | Caspofungin MIC Alone (µg/ml) | Lowest Fractional Inhibitory Concentration Index (FICI) | Interaction |

|---|---|---|---|---|

| Rhizopus sp. | 1 | >256 | 0.312 | Synergy |

| Rhizopus sp. | 1 | >256 | 0.281 | Synergy |

| Absidia sp. | 1 | >256 | 0.258 | Synergy |

| Absidia sp. | 0.5 | >256 | 0.375 | Synergy |

| Cunninghamella sp. | 1 | >256 | 0.5 | Synergy |

Combination with Amphotericin B: Studies combining posaconazole with amphotericin B have yielded mixed but often positive results. In a murine model of disseminated Aspergillus fumigatus infection, the combination of amphotericin B and posaconazole resulted in a greater increase in survival and a more significant reduction in kidney and lung fungal burden than either drug used alone. nih.gov This synergistic interaction has also been noted in vitro against A. fumigatus, Candida glabrata, and Cryptococcus neoformans. mdpi.com In contrast, for murine mucormycosis, the combination therapy only provided an advantage over a subtherapeutic dose of amphotericin B and was not superior to a standard dose of amphotericin B monotherapy. nih.gov Another study also found that adding liposomal amphotericin B to a suboptimal posaconazole dose did not improve outcomes in a murine model of pulmonary mucormycosis. asm.org

Interactions with Immunosuppressants (e.g., Tacrolimus) and Calcineurin Pathway Modulation

A significant area of preclinical and clinical investigation involves the interaction between posaconazole and calcineurin inhibitors, such as tacrolimus (also known as FK506). This interaction has two facets: a pharmacokinetic interaction and a pharmacodynamic or synergistic antifungal effect.

The pharmacodynamic synergy is rooted in the calcineurin signaling pathway, which is a crucial regulator of stress responses, virulence, and drug resistance in many pathogenic fungi. nih.govnih.gov Tacrolimus inhibits calcineurin, and blocking this pathway can render fungi more susceptible to the effects of azole antifungals. nih.govnih.gov

Preclinical studies have confirmed this synergistic relationship. Research prompted by a clinical observation demonstrated that the combination of posaconazole and tacrolimus resulted in a 4-fold increase in efficacy against azole-resistant A. fumigatus isolates and a 30-fold increase against a sensitive strain in vitro. frontiersin.orgfrontiersin.orgnih.gov In vivo validation using the G. mellonella model showed that combining a subeffective dose of posaconazole with tacrolimus significantly reduced the fungal burden, effectively overcoming resistance to posaconazole monotherapy. frontiersin.org This potentiation led to a 2- to 7-fold greater reduction in the fungal load of azole-sensitive and -resistant A. fumigatus strains compared to posaconazole alone. frontiersin.orgfrontiersin.org Synergy between posaconazole and FK506 (tacrolimus) has also been demonstrated in animal models of mucormycosis. nih.gov

It is also established that posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is the primary enzyme responsible for metabolizing tacrolimus. europa.eu This leads to a significant pharmacokinetic drug-drug interaction, where co-administration of posaconazole markedly increases the plasma concentrations of tacrolimus. europa.euresearchgate.net

Novel Analogues, Derivatives, and Rational Drug Design

Design Principles for New Posaconazole (B62084) Derivatives

The design of new posaconazole derivatives is guided by established structure-activity relationships (SAR) and an understanding of its mechanism of action and resistance. nih.gov The goal is to create molecules with improved antifungal efficacy and better pharmacokinetic profiles.

The chemical structure of posaconazole, itself a derivative of itraconazole (B105839), offers several sites for modification to enhance its potency and spectrum of activity. Key modifications include:

Fluorine Substitution : Replacing the chlorine substituents found in its predecessor, itraconazole, with fluorine atoms in the phenyl ring was a crucial modification that enhanced both the potency and the activity spectrum of posaconazole. drugbank.com

Hydroxylation of the Side Chain : The introduction of a hydroxyl group to the triazolone side chain is another key structural feature that contributes to its enhanced biological activity. drugbank.com

Side Chain Modification : Researchers have explored modifying side chains to include primary alcohols or carboxylic acids. These changes aim to create stronger intermolecular interactions within the binding site of the target protein. nih.gov

Des-Triazole Analogues : A more radical approach involves the complete removal of the triazole moiety from the posaconazole scaffold. nih.gov This strategy was investigated to see if the anti-Hedgehog (Hh) pathway activity could be maintained or improved while potentially eliminating side effects associated with the triazole ring, such as Cyp3A4 inhibition. nih.gov

Table 1: Examples of Structural Modifications to the Posaconazole Scaffold

| Modification Strategy | Rationale | Observed/Potential Outcome | Reference |

|---|---|---|---|

| Replacement of Chlorine with Fluorine | Enhance binding affinity and electronic properties. | Enhanced potency and spectrum of activity. | drugbank.com |

| Hydroxylation of Triazolone Side Chain | Improve interactions with the target enzyme. | Enhanced potency. | drugbank.com |

| Removal of the Triazole Moiety | Eliminate mechanism-based side effects (e.g., Cyp3A4 inhibition). | Maintained anti-Hh activity with enhanced stability. | nih.gov |

| Addition of Terminal Alcohol | Improve solubility and intermolecular interactions. | Improved anti-Hh properties compared to the parent compound. | nih.gov |

Strategies to Circumvent Resistance Mechanisms (e.g., P-glycoprotein Substrate Activity)

A significant challenge in drug therapy is the development of resistance. For posaconazole, one mechanism involves its role as a substrate for the P-glycoprotein (P-gp) efflux pump. tandfonline.comdermnetnz.org P-gp is a transporter protein that can actively remove drugs from cells, reducing their intracellular concentration and thus their efficacy. mdpi.com

Strategies to overcome this include:

Derivative Synthesis : A primary strategy is the synthesis of derivatives that are not P-gp substrates. tandfonline.com In one study, acetyl, benzyl (B1604629), and benzoyl derivatives of posaconazole were created. Subsequent in silico ADME analysis revealed that the benzyl and benzoyl derivatives did not act as P-gp substrates, making them promising candidates to combat this form of resistance. tandfonline.com

Inhibition of P-gp : Some azole antifungals have been shown to inhibit P-gp, which can enhance the cytotoxicity of other drugs. researchgate.net While posaconazole itself is a P-gp substrate, it also demonstrates inhibitory activity against the transporter. researchgate.netnih.gov

Structural Shielding : The long side chain of posaconazole is thought to play a role in reducing the development of resistance. It is suggested that this side chain can disrupt the multiple secondary interactions required for resistance-conferring mutations in the target enzyme, CYP51. nih.gov

Computational Chemistry and In Silico Studies

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions, pharmacokinetic properties, and formulation characteristics before costly and time-consuming synthesis and testing. fhnw.chmdpi.com

Molecular docking simulates the binding of a ligand (such as a posaconazole derivative) to the active site of its target protein. These studies provide crucial insights into the binding mode and the specific interactions that stabilize the complex.

Target: Lanosterol (B1674476) 14α-demethylase (CYP51) : As a triazole antifungal, posaconazole's primary mechanism of action is the inhibition of CYP51, an enzyme crucial for ergosterol (B1671047) synthesis in fungi. drugbank.comwikipedia.org Molecular docking studies help visualize how posaconazole and its analogues fit into the enzyme's active site, interacting with the heme cofactor and surrounding amino acid residues. drugbank.comresearchgate.net The long side chain is believed to form multiple secondary interactions within the substrate-binding tunnel, which may contribute to its potency and ability to overcome certain resistance mutations. nih.gov

Target: Smoothened (Smo) Protein : Posaconazole has also been identified as an inhibitor of the Hedgehog (Hh) signaling pathway through direct binding to the Smoothened (Smo) protein, a target for some anti-cancer drugs. nih.gov Molecular dynamics (MD) simulations have been used to study the binding of posaconazole analogues to Smo. These studies revealed that the difluorophenyl ring and tetrahydrofuran (B95107) portion of the molecule tend to orient at the solvent-accessible surface, while the side chain penetrates deep into the binding pocket. nih.gov

Target: DNA : Studies have also explored the interaction between posaconazole and DNA. Molecular docking suggested that posaconazole binds to the minor groove of calf-thymus DNA, a finding supported by spectroscopic methods. researchgate.netnih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital step in rational drug design. It helps to identify drug candidates with favorable pharmacokinetic properties and to weed out those likely to fail in later development stages.

Identifying Resistance Potential : ADME studies were crucial in identifying posaconazole as a P-glycoprotein (P-gp) substrate, a key factor in multidrug resistance. tandfonline.com